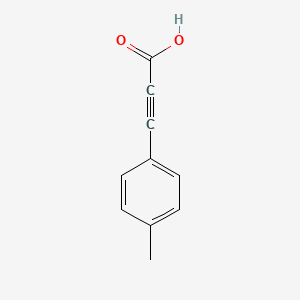

3-(4-Methylphenyl)prop-2-ynoic acid

Description

Contextual Significance of Aryl-Substituted Propiolic Acids

Aryl-substituted propiolic acids are versatile building blocks in organic synthesis. Their unique structure, featuring a reactive triple bond and a carboxylic acid functional group, allows for a wide range of chemical transformations. This makes them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

The presence of the aryl group allows for the tuning of the molecule's electronic and steric properties, which can influence its reactivity and the properties of the resulting products. For instance, the modification of substituents on the phenyl ring can impact the molecule's lipophilicity and its potential interactions with biological targets.

Historical Development and Emerging Research Areas

The study of propiolic acids dates back to the 19th century, but recent advancements in catalytic methods have significantly expanded their synthetic utility. Palladium-catalyzed cross-coupling reactions, for example, have enabled the efficient synthesis of a wide variety of aryl-substituted propiolic acids and their derivatives. rsc.orgmdpi.com

Emerging research areas for 3-(4-methylphenyl)prop-2-ynoic acid and related compounds include their use in the development of novel bioactive compounds. For example, aryl-substituted propanoic acids, which can be synthesized from aryl-substituted propiolic acids, are key components of some non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Furthermore, the structural motifs present in these molecules are of interest in the design of inhibitors for enzymes such as LpxC, a target for new antibiotics. nih.gov

Structural Framework and Potential for Chemical Diversity

The structural framework of this compound (C₁₀H₈O₂) provides a foundation for significant chemical diversity. nih.gov The molecule consists of a p-tolyl group (a benzene (B151609) ring substituted with a methyl group) attached to a prop-2-ynoic acid moiety. This arrangement offers several sites for chemical modification.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid halides, opening up a plethora of synthetic possibilities. The carbon-carbon triple bond is also highly reactive and can participate in various addition reactions, cycloadditions, and polymerization processes. This reactivity allows for the construction of diverse molecular scaffolds. nih.govnih.gov The aryl ring itself can be further functionalized, allowing for the introduction of additional substituents that can fine-tune the molecule's properties.

The inherent potential for modification makes this compound and its analogs valuable tools in diversity-oriented synthesis, a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | nih.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| CAS Number | 2227-58-9 | nih.govguidechem.comchemicalbook.com |

| Melting Point | 149-150 °C | guidechem.com |

| Boiling Point | 311.4 °C at 760 mmHg | guidechem.com |

| Density | 1.2 g/cm³ | guidechem.com |

| Flash Point | 156.4 °C | guidechem.com |

| Refractive Index | 1.588 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXIRBTZXZKOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293410 | |

| Record name | p-Tolyl-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-58-9 | |

| Record name | 3-(4-Methylphenyl)-2-propynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 89331 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolyl-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Methylphenyl Prop 2 Ynoic Acid

Retrosynthetic Disconnections and Strategic Approaches

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 3-(4-methylphenyl)prop-2-ynoic acid, several key disconnections can be envisioned. leah4sci.comyoutube.com

A primary disconnection involves cleaving the bond between the carboxylic acid group and the alkyne (C(O)-Csp). This leads to two synthons: a 4-methylphenylacetylide anion and a carboxylating agent. The corresponding real-world starting materials would be 4-ethynyltoluene (B1208493) and carbon dioxide. sigmaaldrich.comnih.gov This approach focuses on the functionalization of a pre-existing alkyne.

Another strategic disconnection breaks the Csp-Csp2 bond between the alkyne and the tolyl group. This suggests a cross-coupling strategy, pairing a 4-methylphenyl halide or triflate with a propiolic acid equivalent. This method builds the carbon skeleton by forming the aryl-alkyne bond.

A third approach involves the formation of the carbon-carbon triple bond itself. This can be achieved through elimination reactions of a suitable precursor, such as a dihalogenated derivative of 3-(4-methylphenyl)propanoic acid or its corresponding cinnamic acid precursor. libretexts.orglibretexts.orgmasterorganicchemistry.com

Evolution of Classical Synthetic Pathways

Classical synthetic methods have long provided access to acetylenic compounds, and these foundational reactions are still relevant in the synthesis of this compound.

Carboxylation Strategies of Alkynes

The direct carboxylation of terminal alkynes is a fundamental transformation in organic synthesis. acs.orgrsc.org In the context of synthesizing this compound, this involves the reaction of 4-ethynyltoluene with a strong base to generate a nucleophilic acetylide, which is then quenched with carbon dioxide. youtube.com

Commonly used strong bases for the deprotonation of terminal alkynes include organolithium reagents like n-butyllithium or Grignard reagents. The resulting lithium or magnesium acetylide readily reacts with solid carbon dioxide (dry ice) in an anhydrous ether or tetrahydrofuran (B95107) (THF) solvent. An acidic workup is then required to protonate the resulting carboxylate salt to yield the final propiolic acid. While effective, this method requires stringent anhydrous conditions to prevent the premature quenching of the highly reactive organometallic intermediate.

Recent advancements have explored transition-metal-free carboxylation of terminal alkynes using cesium carbonate (Cs2CO3) as the base, offering a more direct C-H bond functionalization under milder conditions. rsc.org

Elimination Reactions Preceding Alkyne Formation

The formation of an alkyne through the double dehydrohalogenation of a dihaloalkane is a classic and robust synthetic strategy. libretexts.orglibretexts.orgmasterorganicchemistry.comfiveable.me This approach can be applied to the synthesis of this compound by starting from 4-methylcinnamic acid.

The synthesis would typically begin with the halogenation (e.g., bromination) of the double bond in 4-methylcinnamic acid to form a vicinal dibromo derivative. This intermediate is then subjected to a double elimination reaction using a strong base. libretexts.orglibretexts.org While alkoxide bases can be used, sodium amide (NaNH2) in liquid ammonia (B1221849) is often the reagent of choice to drive the reaction to completion, as it is a significantly stronger base. libretexts.orgchemistrysteps.com The reaction proceeds through an E2 mechanism, first forming a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne. masterorganicchemistry.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has introduced highly efficient and selective methods for the synthesis of propiolic acids, often under milder conditions than classical approaches. mdpi.comnih.gov Palladium and copper catalysts have been particularly prominent in this area.

Palladium-Mediated Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful tool for the formation of Csp2-Csp bonds and represents a key modern method for synthesizing aryl propiolic acids. wikipedia.orgresearchgate.netresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

For the synthesis of this compound, this would involve the coupling of a 4-substituted toluene (B28343), such as 4-iodotoluene (B166478) or 4-bromotoluene, with propiolic acid. wikipedia.org The catalyst system often consists of a palladium(0) source, such as Pd(PPh3)4 or generated in situ from PdCl2(PPh3)2, and a copper(I) salt like CuI. An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and also serves as the solvent in some cases.

| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Approximate Yield (%) |

| Pd(PPh3)4 / CuI | 4-Iodotoluene | Propiolic Acid | Triethylamine | THF | 85-95 |

| PdCl2(PPh3)2 / CuI | 4-Bromotoluene | Propiolic Acid | Diisopropylamine | DMF | 70-85 |

Table 1: Representative Palladium-Catalyzed Syntheses

Copper-Catalyzed Routes

Copper catalysts play a crucial role in alkyne chemistry, both as co-catalysts in palladium-mediated reactions and as primary catalysts in their own right. thieme-connect.comrsc.orgresearchgate.netacs.org Copper-catalyzed reactions offer alternative pathways for the synthesis of this compound.

One notable application is the copper-catalyzed decarboxylative coupling, where a propiolic acid can be coupled with a terminal alkyne. researchgate.net While this specific reaction leads to diynes, it highlights the ability of copper to mediate transformations at the carboxylic acid end of the molecule.

More directly, copper catalysts have been investigated for the carboxylation of terminal alkynes. acs.org For instance, a copper(I)-catalyzed three-component reaction of a sulfonyl azide, an amine, and propiolic acid has been reported, proceeding through a decarboxylation process. thieme-connect.com Photocatalytic carboxylation of terminal alkynes with CO2 using copper-based porphyrinic frameworks has also been demonstrated, offering an environmentally benign route at room temperature and atmospheric pressure. acs.org These methods, while not always directly applied to this compound in the literature, represent promising and evolving strategies for its synthesis.

Ruthenium-Catalyzed Approaches

Ruthenium-based catalysts have emerged as versatile tools in organic synthesis, offering unique reactivity for the formation of carboxylic acids from alkynes. One prominent strategy involves the direct carboxylation of a terminal alkyne, such as 4-ethynyltoluene, with carbon dioxide (CO₂). This transformation is significant as it utilizes a readily available, non-toxic C1 feedstock. rsc.org Ruthenium complexes can facilitate this reaction, providing a direct route to the desired propiolic acid. rsc.org

Another approach involves the ruthenium-catalyzed oxidative cleavage of alkynes. nih.gov While this method typically cleaves the carbon-carbon triple bond to yield two carboxylic acid fragments, specific reaction conditions and substrate design can be tailored to achieve the desired product. For instance, using a suitable precursor, a ruthenium catalyst like ruthenium(IV) oxide (RuO₂) in combination with an oxidant such as Oxone can lead to the formation of the target carboxylic acid in high yields. nih.gov The mechanism of these reactions is often complex, potentially involving intermediate species like α-diketones or anhydrides. nih.gov Research has also explored the dimerization of propiolates and the decarboxylation of propiolic acid using ruthenium catalysts, indicating the broad utility of ruthenium in alkyne chemistry. nih.govresearchgate.net

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Carboxylation of Terminal Alkynes | RuCl₂(p-cymene)/DPPE | Catalyzes the coupling of terminal alkynes, amines, and CO₂ to form vinyl carbamates, which can be a pathway to acids. rsc.org | rsc.org |

| Oxidative Cleavage of Alkynes | RuO₂/Oxone/NaHCO₃ | Efficiently oxidizes both internal and terminal alkynes to carboxylic acids in excellent yields. nih.gov | nih.gov |

| Dimerization of Propiolates | Ruthenium-based catalyst | Leads to the formation of α-pyrone derivatives from propiolates. nih.gov | nih.gov |

Other Transition Metal-Mediated Syntheses

Beyond ruthenium, other transition metals, particularly palladium and copper, are instrumental in the synthesis of alkynoic acids.

Palladium-Catalyzed Syntheses: Palladium catalysis is a cornerstone of modern organic chemistry, especially for cross-coupling reactions. The synthesis of arylpropiolic acids can be achieved through a Sonogashira coupling of an aryl halide (e.g., 4-iodotoluene) with a propiolic acid ester, followed by hydrolysis. More direct, decarboxylative coupling methods have also been developed. These reactions can couple propiolic acid directly with aryl halides or triflates, though controlling selectivity between mono- and diarylation can be a challenge. rsc.org

Copper-Catalyzed Syntheses: Copper catalysts are widely used for the carboxylation of terminal alkynes with CO₂. nih.gov This method provides a direct and often cost-effective route to propiolic acids. The reaction typically involves a copper(I) salt, a base, and a suitable ligand. For instance, a system using a copper catalyst in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed for the carbon-11 (B1219553) radiolabeling of propiolic acid derivatives, highlighting the method's utility. nih.gov

| Metal | Reaction Type | Example Conditions | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Decarboxylative Coupling | Pd catalyst, aryl bromide, propiolic acid | Directly couples propiolic acid with aryl halides, though symmetrical diarylalkynes can be a byproduct. rsc.org | rsc.org |

| Copper | Carboxylation | Copper catalyst, DBU, CO₂ | Provides a direct C-H bond functionalization of terminal alkynes. nih.gov | nih.gov |

Stereoselective Synthesis of Related Chiral Analogues

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing its chiral analogues, such as those with stereocenters on the alkyl chain. Such chiral building blocks are of significant interest in medicinal chemistry and drug discovery. nih.gov

The synthesis of chiral α-aryl carboxylic acids, for example, can be achieved through various asymmetric methods. researchgate.net One common approach involves the use of chiral auxiliaries. For instance, a chiral oxazolidinone can be acylated with a propionyl group, followed by α-alkylation and subsequent hydrolytic removal of the auxiliary to yield the chiral acid. nih.gov

Another powerful technique is asymmetric catalysis, where a chiral catalyst induces enantioselectivity in a reaction involving a prochiral substrate. Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts is a well-established method for producing chiral amino acids and other carboxylic acids. nih.gov For example, a prochiral α,β-unsaturated acid related to the target structure could be hydrogenated using a chiral catalyst like a DuPHOS-Rh complex to yield a chiral propionic acid derivative with high enantiomeric excess. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is a growing priority. mdpi.com This involves developing methods that are more environmentally benign, reduce waste, and are more energy-efficient. rsc.org

A key development in this area is the direct carboxylation of terminal alkynes using CO₂ as the C1 feedstock, which is considered a highly atom-economical process. rsc.org Some protocols have even achieved this transformation without a transition metal catalyst, using a strong base like cesium carbonate (Cs₂CO₃) in an organic solvent, which simplifies the process and avoids potentially toxic metal waste. rsc.org

Other green chemistry strategies include:

Use of Sustainable Solvents: Replacing volatile organic compounds (VOCs) with safer alternatives like water or deep eutectic solvents. ua.es

Catalyst Recycling: Employing heterogeneous catalysts or magnetic nanoparticle-supported catalysts that can be easily separated from the reaction mixture and reused, reducing cost and waste. ua.es

Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperature and pressure) or can be activated by alternative energy sources like sunlight, which can significantly lower the environmental impact of chemical production. scitechdaily.com

The overarching goal is to integrate these principles to create synthetic routes that are not only efficient and selective but also sustainable in the long term. mdpi.comrsc.org

Chemical Reactivity and Mechanistic Investigations of 3 4 Methylphenyl Prop 2 Ynoic Acid

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in 3-(4-methylphenyl)prop-2-ynoic acid is dictated by the interplay of the electronic effects of its two substituents: the methyl group (-CH₃) and the prop-2-ynoic acid group (-C≡CCOOH). The methyl group is an activating, ortho-, para-directing group, while the prop-2-ynoic acid moiety, due to the electron-withdrawing nature of the carboxylic acid and the alkyne, is a deactivating, meta-directing group relative to its point of attachment. libretexts.orgorganicchemistrytutor.compressbooks.pub

In electrophilic aromatic substitution (EAS) reactions, the position of attack by an incoming electrophile is determined by the combined directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org The methyl group, being an electron-donating group, activates the ring and directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 6, and 4). libretexts.orglibretexts.org Conversely, the prop-2-ynoic acid group is strongly deactivating due to its electron-withdrawing character, directing incoming electrophiles to the meta position (positions 3 and 5 relative to the alkyne). pressbooks.pub

In this compound, the methyl group is at position 4. It strongly activates the positions ortho to it (positions 3 and 5) and para to it (position 1, which is already substituted). The prop-2-ynoic acid group at position 1 deactivates the ring, particularly at the ortho and para positions relative to itself, and directs incoming electrophiles to the meta positions (positions 3 and 5).

Therefore, the directing effects of both the activating methyl group and the deactivating prop-2-ynoic acid group reinforce each other, directing incoming electrophiles to positions 3 and 5. organicchemistrytutor.compressbooks.pub Given that these two positions are equivalent, a single product is expected. For example, in a nitration reaction, the expected product would be 3-(3-nitro-4-methylphenyl)prop-2-ynoic acid. The reaction rate would be slower than that of toluene (B28343) due to the deactivating effect of the prop-2-ynoic acid group. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Catalyst | Electrophile (E+) | Predicted Major Product |

| HNO₃/H₂SO₄ | NO₂⁺ | 3-(3-Nitro-4-methylphenyl)prop-2-ynoic acid |

| Br₂/FeBr₃ | Br⁺ | 3-(3-Bromo-4-methylphenyl)prop-2-ynoic acid |

| SO₃/H₂SO₄ | SO₃ | 3-(4-Methyl-3-sulfophenyl)prop-2-ynoic acid |

| CH₃Cl/AlCl₃ | CH₃⁺ | 3-(3,4-Dimethylphenyl)prop-2-ynoic acid |

Oxidation: The aromatic methyl group is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com This would transform this compound into 3-(4-carboxyphenyl)prop-2-ynoic acid. The alkyne and carboxylic acid functionalities are generally resistant to these oxidizing agents under conditions that oxidize the alkyl side chain.

Reduction: Catalytic hydrogenation of the aromatic ring can occur under forcing conditions (high pressure and temperature) using catalysts like rhodium or ruthenium. This would lead to the saturation of the benzene ring to form 3-(4-methylcyclohexyl)prop-2-ynoic acid. Under milder hydrogenation conditions (e.g., H₂/Pd-C), the triple bond of the prop-2-ynoic acid moiety would likely be reduced preferentially over the aromatic ring.

Radical and Organometallic Reactions

Radical Reactions: The benzylic protons of the methyl group are susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 3-(4-(bromomethyl)phenyl)prop-2-ynoic acid. Radical additions across the alkyne are also possible, though less common for this substrate class compared to other transformations.

Organometallic Reactions: Arylpropiolic acids can participate in various organometallic reactions. While the terminal alkyne is absent in this molecule, the carboxylic acid can be a precursor for such reactions. For example, decarboxylative coupling reactions catalyzed by transition metals like palladium or copper are an area of active research. rsc.org These reactions could potentially couple the aryl group with other organic fragments.

Furthermore, the aryl halide derivatives of this compound (e.g., 3-(3-bromo-4-methylphenyl)prop-2-ynoic acid) could serve as substrates in cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions to form more complex molecular architectures. The Sonogashira coupling, which typically joins an aryl halide with a terminal alkyne, is a powerful tool for constructing carbon-carbon bonds. wikipedia.orglibretexts.org

Detailed Mechanistic Elucidation Studies

Mechanistic studies provide profound insights into reaction pathways, transition states, and the electronic effects of substituents.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. researchgate.net For reactions involving this compound, a notable application of KIE would be in studying its decarboxylation.

While specific KIE data for this compound are not available in the reviewed literature, studies on similar aromatic carboxylic acids have shown that a primary carbon KIE (¹²k/¹³k) greater than unity indicates that the C-C bond to the carboxyl group is broken in the rate-determining step. nih.goviaea.org For instance, in the acid-catalyzed decarboxylation of a substituted benzoic acid, the magnitude of the KIE can help to distinguish between different proposed mechanisms and the degree to which C-C bond cleavage is rate-limiting. nih.gov A significant KIE would be expected for the thermal or metal-catalyzed decarboxylation of this compound, confirming the involvement of C-C bond cleavage in the slowest step of the reaction.

Hammett analysis is a cornerstone of physical organic chemistry that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic compound. wikipedia.orgpharmacy180.com The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent), and ρ (rho) is the reaction constant (which depends on the reaction type and conditions). wikipedia.orgviu.ca

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge. wikipedia.org

For the ionization of a series of substituted phenylpropiolic acids, a Hammett plot of pKa versus σ would be expected to be linear with a positive ρ value. This is because electron-withdrawing groups stabilize the resulting carboxylate anion, thus increasing the acidity (decreasing the pKa). While specific data for the this compound series is not readily found, a study on substituted phenylpropionic acids yielded a ρ value of 0.212 for their ionization. utexas.edu The smaller ρ value compared to benzoic acids (ρ=1) indicates that the electronic effects of the substituents are attenuated by the intervening methylene (B1212753) groups. A similar, though likely larger, ρ value would be anticipated for the phenylpropiolic acid series due to the closer proximity of the aromatic ring to the carboxylic acid.

Table 2: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -OCH₃ | 0.12 | -0.27 |

| -COOH | 0.37 | 0.45 |

Data sourced from established physical organic chemistry literature. These constants are used in Hammett plots to determine the reaction constant, ρ.

Reaction Intermediate Characterization

The elucidation of reaction mechanisms involving this compound, also known as 3-(p-tolyl)propiolic acid, is crucial for optimizing reaction conditions and achieving desired products. A key aspect of mechanistic studies is the identification and characterization of transient species or reaction intermediates. While direct studies characterizing intermediates specifically from this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations of closely related arylpropiolic acids and similar reactive systems. The characterization of these intermediates often relies on a combination of spectroscopic techniques and computational studies.

Detailed research findings on analogous systems, such as those involving other 3-arylpropenoic acid derivatives, reveal common patterns of intermediate formation and the methodologies used for their characterization. These studies provide a strong predictive framework for understanding the behavior of this compound in similar chemical transformations.

For instance, in the synthesis of heterocyclic compounds from analogous β-aroylacrylic acids, Michael addition adducts are frequently proposed as key intermediates. researchgate.netsapub.org These intermediates are typically identified through spectroscopic analysis of the reaction mixture or by trapping experiments.

In reactions involving strong acids, protonated species are often the key reactive intermediates. For example, in the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives in the presence of a Brønsted superacid like triflic acid (TfOH), O,C-diprotonated forms of the starting acid have been identified as the reactive electrophilic species through NMR and DFT calculations. mdpi.com It is plausible that this compound would form similar protonated intermediates under strongly acidic conditions.

The following table summarizes the types of intermediates that could be anticipated in reactions of this compound, based on studies of analogous compounds, and the typical methods used for their characterization.

| Plausible Intermediate Type | Generating Reaction Type | Characterization Methods | Anticipated Spectroscopic Signatures |

| Michael Adduct | Addition of nucleophiles to the α,β-unsaturated system | NMR, IR, Mass Spectrometry | Disappearance of the alkyne C≡C stretch in IR; appearance of new sp² or sp³ C-H signals in ¹H NMR; molecular ion peak corresponding to the adduct in mass spectrometry. |

| Protonated Species (e.g., O-protonated, O,C-diprotonated) | Reactions in strong acids (e.g., superacids) | NMR (low temperature), DFT calculations | Significant downfield shifts of carbonyl carbon and vinylic protons in ¹³C and ¹H NMR, respectively; changes in IR stretching frequencies of the carbonyl group. |

| Cyclization Intermediates | Intramolecular cyclization reactions (e.g., for synthesis of heterocycles) | Trapping experiments, Spectroscopic analysis of reaction aliquots (NMR, LC-MS) | Detection of transient species with mass corresponding to the cyclized but not yet final product; characteristic NMR signals for the newly formed ring structure. |

Detailed research into the reactivity of 3-(4-bromobenzoyl)prop-2-enoic acid, a structural analog, has provided specific spectroscopic data for reaction intermediates and products, which can serve as a reference for studies on this compound. For example, in the synthesis of a substituted cyclohexenone derivative, the formation of a Michael adduct was confirmed by its mass spectrometry data. sapub.org

Table of Spectroscopic Data for an Analogous Intermediate:

| Compound | Reaction | Spectroscopic Data | Reference |

| 3-(4-bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one | Michael addition of acetylacetone (B45752) to 3-(4-bromo)benzoyl acrylic acid | EI-MS: m/e 312 and 310 (corresponding to (M+2)⁺ and M⁺) | sapub.org |

Furthermore, in the synthesis of pyridopyrimidine derivatives from related starting materials, intermediates were characterized by their infrared (IR) spectra, which showed characteristic absorption bands for different functional groups, and by mass spectrometry. sapub.org

Table of Spectroscopic Data for an Analogous Pyridopyrimidine Intermediate:

| Compound | Spectroscopic Data | Reference |

| Pyridopyrimidine derivative | IR (cm⁻¹): 3320 (NH), 1650 (C=O), 1615 (C=N) | sapub.org |

These examples underscore the importance of spectroscopic methods in confirming the structures of transient species in complex reaction pathways. While the specific data for intermediates of this compound are pending dedicated investigation, the established methodologies and findings from analogous systems provide a robust framework for future mechanistic explorations.

Synthesis and Characterization of Derivatives and Functional Analogues of 3 4 Methylphenyl Prop 2 Ynoic Acid

Structural Modifications at the Carboxylic Acid Group

The carboxylic acid functional group of 3-(4-Methylphenyl)prop-2-ynoic acid is a prime site for derivatization, enabling the synthesis of esters and amides. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed to produce a variety of alkyl and aryl esters. For more sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are suitable.

Amide synthesis is readily achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 3-(4-methylphenyl)prop-2-enoyl chloride can then be reacted with a primary or secondary amine to yield the corresponding amide. Alternatively, direct amide formation can be accomplished using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).

Table 1: Representative Examples of Carboxylic Acid Derivatives of this compound

| Derivative | R Group | Synthetic Method |

| Methyl 3-(4-methylphenyl)prop-2-ynoate | -CH₃ | Fischer-Speier Esterification |

| Ethyl 3-(4-methylphenyl)prop-2-ynoate | -CH₂CH₃ | Fischer-Speier Esterification |

| N-Benzyl-3-(4-methylphenyl)prop-2-ynamide | -CH₂Ph | Acyl Chloride Method |

| N-Phenyl-3-(4-methylphenyl)prop-2-ynamide | -Ph | Peptide Coupling Reagents |

Functionalization of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a hub of reactivity, offering numerous possibilities for constructing more complex molecules, including conjugated systems and heterocyclic structures.

Conjugated Systems and Extended Pi-Frameworks

The Sonogashira coupling reaction is a powerful tool for extending the π-conjugated system of this compound derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide allows for the direct formation of a new carbon-carbon bond. For instance, the ester or amide derivatives of this compound can be coupled with various aryl halides to generate extended, rigid molecular wires with potential applications in materials science. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

A plausible synthetic route would involve the Sonogashira coupling of methyl 3-(4-methylphenyl)prop-2-ynoate with an aryl iodide, such as 4-iodonitrobenzene, to yield the corresponding extended π-system.

Heterocyclic Annulation Reactions

The alkyne functionality is a key precursor for the synthesis of various heterocyclic rings through annulation reactions. These reactions involve the formation of a new ring fused to the existing molecular framework.

Pyrazoles: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds, which can be prepared from β-keto esters. While not a direct cyclization of the starting acid, this compound can be envisioned as a precursor to the necessary 1,3-dicarbonyl intermediate. A more direct approach involves the reaction of a terminal alkyne with a hydrazine (B178648) in the presence of a suitable catalyst. organic-chemistry.orgyoutube.comjk-sci.com

Isoxazoles: Isoxazoles can be prepared through the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne moiety of a this compound derivative. wpmucdn.comclockss.org Alternatively, reaction with hydroxylamine (B1172632) can also lead to isoxazole (B147169) formation. wpmucdn.com

Quinolones: The synthesis of quinolone scaffolds can be achieved through various methods, some of which utilize aryl propiolates. nih.govmdpi.com For example, the reaction of an aniline (B41778) with an ester of this compound under appropriate conditions could lead to the formation of a 4-quinolone derivative.

Coumarins: Coumarin (B35378) synthesis often involves the Pechmann condensation of a phenol (B47542) with a β-ketoester. mdpi.comrsc.orgnih.govnih.gov While not a direct route from this compound, its derivatives could potentially be transformed into suitable precursors for coumarin synthesis.

Substituent Effects on the p-Tolyl Ring

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), are expected to increase the electron density on the aromatic ring, which can affect the acidity of the carboxylic acid and the reactivity of the alkyne. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), will decrease the electron density.

Table 2: Predicted Substituent Effects on the Acidity (pKa) of 3-(Aryl)prop-2-ynoic Acids Based on Hammett Principles

| Substituent (at meta or para position) | Hammett Constant (σ) | Predicted Effect on Acidity (relative to p-tolyl) |

| -NO₂ | Positive | Increase (Lower pKa) |

| -CN | Positive | Increase (Lower pKa) |

| -Cl | Positive | Increase (Lower pKa) |

| -H | 0 | Similar |

| -CH₃ | Negative | Decrease (Higher pKa) |

| -OCH₃ | Negative | Decrease (Higher pKa) |

Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. mdpi.com The this compound scaffold is an attractive building block for creating such hybrid molecules due to its multiple points for functionalization.

A synthetic strategy to create a hybrid molecule could involve the amidation of this compound with a known bioactive amine. For example, coupling with a pharmacologically active piperazine (B1678402) derivative could yield a novel hybrid molecule. The Sonogashira coupling reaction also provides a powerful method for linking the alkyne terminus to another heterocyclic or aromatic pharmacophore. mdpi.com

Development of Novel Molecular Scaffolds

The inherent reactivity of this compound allows for its use as a starting material in the development of novel and more complex molecular scaffolds. Through multi-step synthetic sequences, the basic framework can be elaborated into unique polycyclic and heterocyclic systems.

For instance, intramolecular cyclization reactions of appropriately substituted derivatives of this compound could lead to the formation of novel fused ring systems. The combination of modifications at the carboxylic acid group, functionalization of the alkyne, and substitution on the aromatic ring provides a rich chemical space for the design and synthesis of new molecular entities with diverse potential applications.

Theoretical and Computational Chemistry Studies on 3 4 Methylphenyl Prop 2 Ynoic Acid

Electronic Structure and Bonding Analysis

The electronic structure of 3-(4-methylphenyl)prop-2-ynoic acid is fundamentally shaped by the interplay of its constituent functional groups: the p-tolyl group, the ethynyl (B1212043) (-C≡C-) linkage, and the carboxylic acid group. A detailed analysis of its electronic properties can be achieved using quantum chemical methods like Density Functional Theory (DFT).

The p-tolyl group, with its electron-donating methyl substituent, influences the electron density of the aromatic ring. This, in turn, affects the electronic character of the attached ethynyl group. The triple bond of the ethynyl moiety is a region of high electron density, characterized by one σ-bond and two π-bonds. The carboxylic acid group is a classic electron-withdrawing group, featuring a planar structure with significant delocalization of π-electrons across the C=O and C-OH bonds.

A Natural Bond Orbital (NBO) analysis would provide a quantitative picture of the bonding. It would likely reveal the hybridization of the atoms and the nature of the key bonds. For instance, the sp-hybridization of the acetylenic carbons is a defining feature. The interaction between the π-system of the phenyl ring and the π-orbitals of the triple bond would also be a key aspect to investigate, as it governs the electronic communication across the molecule.

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| Bond | Type | Occupancy | Hybridization of Atom 1 | Hybridization of Atom 2 |

| C(alkyne)-C(alkyne) | σ | ~1.98 e | sp | sp |

| C(alkyne)-C(alkyne) | π | ~1.95 e | p | p |

| C(alkyne)-C(alkyne) | π | ~1.95 e | p | p |

| C(phenyl)-C(alkyne) | σ | ~1.97 e | sp² | sp |

| C(alkyne)-C(carboxyl) | σ | ~1.96 e | sp | sp² |

| C=O | σ | ~1.99 e | sp² | sp² |

| C=O | π | ~1.98 e | p | p |

Note: This table presents expected values based on typical NBO analyses of similar compounds and is for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds. The most significant of these is the rotation of the carboxylic acid group relative to the plane of the ethynyl and phenyl groups.

A potential energy surface (PES) scan, varying the dihedral angle of the C-C-C-O bond of the carboxylic acid, would likely reveal two main conformers: a syn and an anti conformation. In the syn conformation, the C=O bond is eclipsed with the C-C single bond, while in the anti conformation, they are oriented away from each other. The relative energies of these conformers would determine the most stable structure. For many carboxylic acids, the syn conformer is found to be slightly more stable due to intramolecular interactions.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Syn | ~0° | 0.0 |

| Anti | ~180° | 1.5 - 2.5 |

Note: This table presents expected relative energies based on studies of similar carboxylic acids and is for illustrative purposes.

Reactivity Prediction and Transition State Modeling

Computational chemistry can predict the reactivity of this compound by identifying its most reactive sites. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO is typically associated with nucleophilic character (electron-donating), while the LUMO indicates electrophilic character (electron-accepting).

For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the triple bond, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carboxylic acid group and the acetylenic carbons, indicating these areas are susceptible to nucleophilic attack.

Transition state modeling can be employed to study specific reactions. For example, in an esterification reaction, computational methods can be used to model the transition state of the tetrahedral intermediate formed when an alcohol attacks the carbonyl carbon. The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate. Similarly, reactions involving the triple bond, such as hydrogenation or cycloaddition, could be modeled to understand their mechanisms and predict their feasibility.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid (typically broad, around 2500-3300 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), the C≡C stretch (around 2100-2260 cm⁻¹), and various C-H and C-C stretching and bending modes of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the acetylenic carbons would have characteristic shifts in the ¹³C NMR spectrum, and the aromatic protons would show a splitting pattern indicative of a para-substituted phenyl ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The π-conjugated system extending from the phenyl ring through the triple bond to the carbonyl group is expected to give rise to absorption bands in the UV region.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3100 (broad) |

| Carboxylic Acid | C=O Stretch | ~1720 |

| Alkyne | C≡C Stretch | ~2230 |

| Aromatic | C-H Stretch | ~3050 |

Note: This table presents expected frequencies based on typical DFT calculations for similar molecules and is for illustrative purposes.

Solvent Effects and Reaction Dynamics

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is useful for studying how the polarity of the solvent affects the electronic structure, conformational energies, and spectroscopic properties. For example, in a polar solvent, the charge separation in the molecule might be enhanced, leading to shifts in the IR and UV-Vis spectra (solvatochromism).

Explicit solvent models involve including a number of solvent molecules in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules like water or methanol.

Molecular dynamics (MD) simulations, which use classical force fields often parameterized with quantum mechanical data, can be used to study the dynamic behavior of the molecule in a solvent over time. This can provide insights into conformational changes, solvation shell structure, and the initial steps of a chemical reaction.

Advanced Spectroscopic Characterization Techniques for 3 4 Methylphenyl Prop 2 Ynoic Acid and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-field and multi-dimensional NMR spectroscopy are powerful tools for the unambiguous structural elucidation of 3-(4-methylphenyl)prop-2-ynoic acid and its derivatives.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons present as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. Key resonances include those for the carboxylic acid carbon, the acetylenic carbons, the aromatic carbons, and the methyl carbon. The chemical shifts of the acetylenic carbons are particularly diagnostic. For instance, in 4-methylphenylacetic acid, a related compound, the carboxyl carbon appears around 178 ppm, while the methyl carbon is observed near 21 ppm. chemicalbook.com

Multi-Dimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. For complex derivatives, these experiments are indispensable for assigning all signals correctly and confirming the molecular structure. Combining 1D and 2D NMR experiments is a proven approach for determining the connectivity of carbons and protons in complex organic structures. mdpi.com

Below is an interactive data table summarizing typical NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Methyl Protons | ~2.4 | - | Singlet | - |

| Aromatic Protons | ~7.2 and ~7.5 | - | Doublet | ~8.0 |

| Carboxylic Acid Proton | Variable | - | Broad Singlet | - |

| C-1 (Carboxyl) | - | ~155-160 | - | - |

| C-2 (Acetylenic) | - | ~80-85 | - | - |

| C-3 (Acetylenic) | - | ~90-95 | - | - |

| C-4 (Aromatic, substituted) | - | ~140-145 | - | - |

| C-5, C-9 (Aromatic) | - | ~130-135 | - | - |

| C-6, C-8 (Aromatic) | - | ~129-130 | - | - |

| C-7 (Methyl) | - | ~21-22 | - | - |

Advanced Mass Spectrometry for Trace Analysis and Fragmentation Pathways.

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight, elemental composition, and fragmentation patterns of this compound and its derivatives, as well as for their detection at trace levels.

Trace Analysis: Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed for the sensitive detection and quantification of these compounds in various matrices. nih.govnih.gov The development of methods using solid-phase extraction coupled with LC-MS allows for the analysis of trace levels of organic acids in environmental and biological samples. csbsju.edu

Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI), this compound undergoes characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu For arylpropionic acids, cleavage of the bond adjacent to the carbonyl group is a dominant fragmentation route. The specific fragmentation patterns can be influenced by the substituents on the aromatic ring and the nature of the derivatization. researchgate.net The study of these pathways is crucial for structural confirmation and for developing selective reaction monitoring (SRM) methods in quantitative analyses. nih.gov

Predicted collision cross-section (CCS) values for various adducts of this compound can be calculated to aid in its identification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.05971 | 135.6 |

| [M+Na]⁺ | 183.04165 | 146.1 |

| [M-H]⁻ | 159.04515 | 137.0 |

| [M+NH₄]⁺ | 178.08625 | 153.8 |

| [M+K]⁺ | 199.01559 | 141.9 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular symmetry of this compound and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong band around 1700 cm⁻¹. The C≡C triple bond stretch is observed in the 2200-2250 cm⁻¹ region, though its intensity can be variable. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-H bending vibrations appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The C≡C triple bond, being relatively non-polar, often gives a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the aromatic ring are typically Raman active. Comparing the IR and Raman spectra can provide insights into the molecular symmetry of the compound. For instance, in a centrosymmetric molecule, vibrations that are IR active will be Raman inactive, and vice versa (the rule of mutual exclusion).

A study of related compounds, 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, demonstrated the utility of both IR and Raman spectroscopy in identifying key functional groups such as C=O and C=C bonds. mdpi.com

X-ray Diffraction Analysis for Solid-State Structures and Crystal Engineering.

X-ray diffraction analysis is the definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the principles of crystal engineering.

Crystal Engineering: Crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. youtube.comnih.gov For arylpropiolic acids, the interplay of hydrogen bonding from the carboxylic acid and π-π stacking from the aromatic ring can be utilized to construct specific supramolecular architectures. nih.govrsc.org By modifying the substituents on the phenyl ring, it is possible to tune these interactions and control the resulting crystal packing, which in turn can influence physical properties like solubility and melting point. rsc.org The linear nature of the acetylene (B1199291) unit also contributes to the packing motifs observed in these structures.

A search of the Cambridge Structural Database (CSD) can provide access to the crystal structure data for this compound, with CCDC number 223916. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties.

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is used to investigate the electronic transitions and photophysical properties of this compound and its derivatives.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent typically exhibits absorption bands corresponding to π-π* transitions within the aromatic ring and the conjugated system involving the triple bond and the carbonyl group. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the nature of substituents on the aromatic ring. For example, the UV-Vis spectra of related chalcone (B49325) derivatives are used to characterize their electronic properties. researchgate.net

Fluorescence Spectroscopy: While not all arylpropiolic acids are strongly fluorescent, some derivatives may exhibit emission upon excitation at an appropriate wavelength. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the environment. researchgate.netnih.gov The study of the photophysical properties of related anthracene (B1667546) derivatives shows how structural modifications can impact their absorption and emission characteristics. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives.

Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique for the stereochemical analysis of chiral derivatives of this compound.

Although this compound itself is achiral, its derivatives can be made chiral by introducing a stereocenter. For these chiral molecules, CD spectroscopy can be used to determine their absolute configuration and to study their conformational properties in solution. nih.govrsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com The resulting CD spectrum, which can have positive and negative bands, is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. nih.gov In the context of chiral arylpropiolic acid derivatives, the aromatic ring and the propiolic acid moiety act as chromophores. The interaction of these chromophores with a chiral center will give rise to a characteristic CD spectrum. This technique is particularly powerful for assessing enantiomeric purity and for studying chiral recognition phenomena. nih.govaps.org

Applications of 3 4 Methylphenyl Prop 2 Ynoic Acid in Modern Organic Synthesis and Materials Science

Role as a Key Building Block (Synthon) in Complex Molecule Synthesis

In organic synthesis, 3-(4-methylphenyl)prop-2-ynoic acid serves as a valuable synthon—a molecular fragment representing a building block for a larger molecule. Its rigid structure and multiple reactive sites are exploited to construct a variety of more complex molecular architectures, particularly heterocyclic compounds.

The electron-deficient triple bond, activated by the adjacent carboxylic acid, is susceptible to nucleophilic attack. This reactivity is harnessed in cycloaddition and condensation reactions. For instance, propiolic acids and their esters are well-known precursors for the synthesis of pyrazolones. The reaction of an arylpropiolic acid with hydrazine (B178648) derivatives can lead to the formation of a five-membered pyrazolone (B3327878) ring, a core structure found in many pharmaceutically active compounds. wikipedia.org While specific examples for this compound are specialized, the general reaction scheme is widely established. For example, the ethyl ester of propiolic acid condenses with hydrazine to form pyrazolone. wikipedia.org

Furthermore, the propiolic acid moiety can undergo copper-mediated decarboxylative reactions, where the carboxylic acid is removed, and a new functional group is added to the alkyne. This allows for the construction of various alkynyl-containing ketones and other derivatives, demonstrating its utility as a versatile building block. acs.org

Table 1: Examples of Heterocyclic Systems Synthesized from Propiolic Acid Derivatives

| Precursor Class | Reagent | Resulting Heterocycle | Reaction Type |

| Propiolic Acid Esters | Hydrazine | Pyrazolone | Condensation/Cyclization |

| Arylpropiolic Acids | Haloalcohols | Spiro-pyrazolone-tetrahydrofurans | Cascade ipso-cyclization |

| Propiolic Acids | Benzylamines, Formaldehyde, Boronic Acids | Poly(propargylamine)s | Four-Component Polymerization |

This table illustrates the versatility of the propiolic acid core in building diverse molecular scaffolds.

Precursor for Polymerization and Advanced Material Development

The presence of a polymerizable alkyne group makes this compound an attractive monomer for creating advanced materials with unique electronic and physical properties.

The polymerization of substituted acetylenes is a powerful method for creating conjugated polymers. These materials feature a backbone of alternating single and double bonds, which can facilitate electron delocalization, leading to interesting optical and electronic properties. Substituted polyacetylenes are known for properties such as semi-conductivity and high gas permeability. mdpi.com

The polymerization of monosubstituted acetylenes, such as phenylacetylene (B144264) and its derivatives, can be effectively achieved using transition metal catalysts, with rhodium-based catalysts being particularly effective. mdpi.commdpi.com These catalysts are often tolerant of polar functional groups like esters and amides, and by extension, carboxylic acids. mdpi.commdpi.com The polymerization of this compound would lead to a substituted polyacetylene with pendant tolyl and carboxylic acid groups. These side groups would significantly influence the polymer's properties:

Solubility: The carboxylic acid groups could be deprotonated to form a polyelectrolyte, rendering the polymer soluble in aqueous or polar organic solvents, which is a significant advantage for processing. mdpi.com

Functionality: The pendant carboxylic acid groups provide sites for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains.

Chirality and Helicity: The polymerization of substituted acetylenes can lead to the formation of helical polymer chains. The bulky side groups can force the polymer backbone to adopt a specific helical conformation, which can induce chirality and unique chiroptical properties in the material. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govnih.gov The choice of the organic linker is crucial in determining the structure, pore size, and properties of the resulting framework. Aromatic polycarboxylic acids are among the most widely used linkers due to their rigidity and ability to form strong coordination bonds with metal centers. nih.govnih.gov

While direct examples of this compound being used in MOF synthesis are not prevalent in general literature, its structure possesses the key features of a successful linker:

A Carboxylic Acid Group: This group can deprotonate and coordinate to metal centers in various modes (monodentate, bidentate, bridging), forming the nodes of the framework. nih.gov

A Rigid Backbone: The phenyl-alkyne unit provides a rigid and linear spacer, which is desirable for creating predictable and porous structures.

Tunable Functionality: The tolyl group provides steric bulk and can influence the packing of the framework, while the alkyne bond itself could potentially be used for post-synthetic modification within the MOF pores.

The assembly of this linker with various metal ions (like zinc, copper, or lanthanides) would be expected to yield novel coordination polymers with potential applications in gas storage, separation, or catalysis. nih.govmdpi.com

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is ideally suited for forming ordered assemblies through such forces.

The primary interaction driving the self-assembly of this molecule is hydrogen bonding. Carboxylic acids are well known to form robust hydrogen-bonded dimers, where two molecules are linked via a pair of O-H···O bonds. researchgate.net This interaction is a powerful tool for directing crystal packing and forming predictable supramolecular synthons. uiowa.edu

Beyond simple dimerization, the combination of the carboxylic acid, the aromatic ring, and the alkyne group allows for more complex self-assembly motifs:

Hydrogen-Bonded Networks: The carboxylic acid can form extended chains or layered structures through hydrogen bonds, creating tapes or sheets. researchgate.netresearchgate.net

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the acetylenic C-H group or the aromatic C-H groups can also play a role in defining the three-dimensional structure.

These self-assembly processes can be used to create liquid crystals, organogels, and other soft materials where the bulk properties are controlled by the underlying molecular organization. acs.orgrsc.orgnih.gov For instance, the combination of hydrogen bonding and other interactions in similar molecules can lead to the formation of helical assemblies and other complex superstructures. acs.org

Use in Catalyst Development and Ligand Design

While this compound is not itself a catalyst, it serves as a valuable starting material for the synthesis of ligands and can participate in catalyst-free reactions. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.

The carboxylic acid and alkyne functionalities can be chemically modified to create sophisticated ligands. For example:

The carboxylic acid can be converted to an amide, ester, or other functional group capable of coordinating with a metal.

The alkyne can undergo "click" chemistry reactions (e.g., cycloaddition with an azide) to attach a chelating unit like a triazole.

The aromatic ring can be further functionalized to tune the electronic properties of the resulting ligand.

In a different context, the inherent reactivity of propiolic acids can sometimes circumvent the need for a traditional metal catalyst. For example, catalyst-free, four-component polymerizations involving propiolic acids have been developed, where the carboxylic acid group itself is thought to activate the alkyne monomer for the reaction. nih.gov This highlights the intrinsic reactivity of the molecule that can be exploited in designing efficient chemical transformations. While many reactions involving acetylenes require metal catalysts (e.g., for oxidation or carboxylation), the design of catalyst-free systems is a major goal in green chemistry. google.comgoogle.com

Contributions to Retrosynthetic Strategies

Retrosynthetic analysis is a core strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. wikipedia.orgias.ac.indeanfrancispress.com This process helps chemists devise a logical and efficient forward synthesis plan.

This compound is a valuable building block in this context because it represents a readily accessible "retron" or "synthon" for several key structural motifs. When a synthetic chemist sees a p-tolyl-alkyne or a related structure within a complex target molecule, they can perform a "disconnection" that leads back to this compound or its derivatives. ias.ac.inamazonaws.com

Table 2: Retrosynthetic Analysis Featuring the this compound Synthon

| Target Molecular Fragment | Retrosynthetic Disconnection (Transform) | Corresponding Synthon | Synthetic Equivalent |

| p-Tolyl-substituted pyrazolone | C-N and C-C bond cleavage | p-Tolylpropiolate electrophile | This compound ester |

| p-Tolyl-alkynyl ketone | C-C bond cleavage at the ketone | p-Tolylacetylide nucleophile | 4-Ethynyltoluene (B1208493) (derived from the acid) |

| Amide of the acid | Amide bond cleavage | p-Tolylpropioloyl electrophile | 3-(4-Methylphenyl)prop-2-ynoyl chloride |

The analysis works by identifying key bonds that can be formed using reliable chemical reactions. ub.edu For example, an amide link in a target molecule suggests a disconnection to a carboxylic acid (or its acyl chloride) and an amine. An ester suggests a disconnection to a carboxylic acid and an alcohol. The presence of the p-tolyl-alkyne unit makes this compound a logical and strategic starting point or intermediate in the synthesis of a wide range of complex molecules.

Future Research Directions and Unexplored Avenues for 3 4 Methylphenyl Prop 2 Ynoic Acid

Integration with Flow Chemistry and Continuous Processing

The synthesis and transformation of 3-(4-methylphenyl)prop-2-ynoic acid are prime candidates for adaptation to flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. europa.euyoutube.com

Future research will likely focus on developing continuous-flow methods for the synthesis of this compound itself. For instance, the carboxylation of 4-ethynyltoluene (B1208493) using carbon dioxide can be adapted to a tube-in-tube gas-permeable membrane reactor, allowing for efficient and safe handling of gaseous CO2 at elevated pressures and temperatures. nih.govnih.gov This would lead to higher yields and purity while minimizing the risks associated with batch processes.

Furthermore, the subsequent transformations of this compound can be integrated into multi-step flow systems. chemicalbook.comuc.pt This could involve, for example, an in-line purification step followed by a catalytic conversion to a more complex molecule, all within a closed and automated system. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to the selective synthesis of desired products with minimal byproduct formation. libretexts.orgnih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Handling of potentially hazardous reagents in large volumes. | Small reaction volumes at any given time, better heat dissipation. europa.eu |

| Scalability | Often requires significant redevelopment for scale-up. | Readily scalable by extending reaction time or running parallel reactors. |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher reproducibility. libretexts.org |

| Efficiency | Can be time-consuming with multiple manual handling steps. | Integration of synthesis, work-up, and analysis in a continuous process. youtube.com |

Exploiting Novel Catalytic Transformations

The alkyne and carboxylic acid functionalities of this compound offer a rich playground for novel catalytic transformations. Future research is expected to move beyond known reactions and explore new catalytic cycles to generate diverse molecular architectures.

One promising avenue is the development of advanced catalytic systems for the decarboxylative coupling of this compound. uni.lu While copper- and palladium-catalyzed decarboxylations are known for propiolic acids, future work could focus on using earth-abundant metal catalysts or photoredox catalysis to achieve these transformations under milder and more sustainable conditions. nih.govresearchgate.netacs.org

Furthermore, the alkyne moiety can participate in a variety of catalytic additions and cycloadditions. Research into chemo- and regioselective catalytic additions to the triple bond, for example, using novel gold or platinum catalysts, could lead to the synthesis of highly functionalized alkenes. The development of enantioselective catalytic transformations would also be a significant step forward, enabling the synthesis of chiral compounds with potential applications in pharmaceuticals and materials science.

Exploration of Non-Covalent Interactions and Host-Guest Chemistry

The rigid structure and functional groups of this compound make it an excellent candidate for studies in supramolecular chemistry, focusing on non-covalent interactions and the design of host-guest systems. wikipedia.orgmdpi.comnih.gov The crystal structure of this compound reveals potential for hydrogen bonding through its carboxylic acid group. nih.govnih.gov

Future research could explore the self-assembly of this compound into well-defined supramolecular structures, such as tapes, rosettes, or even more complex architectures, driven by hydrogen bonding and π-π stacking interactions. libretexts.orgyoutube.com Understanding and controlling these self-assembly processes could lead to the development of new organic materials with tailored properties.

In the realm of host-guest chemistry, this compound could act as a guest molecule, encapsulated within larger host systems like cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). wikipedia.orgrsc.orgresearchgate.net The rigid nature of the molecule and the potential for specific interactions with the host cavity could lead to selective recognition and sensing applications. Conversely, this compound could be used as a building block for the synthesis of new host molecules, where the alkyne unit provides a rigid scaffold and the carboxylic acid and methylphenyl groups offer sites for further functionalization.

Table 2: Potential Non-Covalent Interactions with this compound

| Interaction Type | Participating Group(s) | Potential Application |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Crystal engineering, self-assembly, organogel formation. nih.govlibretexts.org |

| π-π Stacking | Phenyl ring | Formation of columnar structures, charge transport materials. |

| Halogen Bonding | (If halogenated derivative is used) | Crystal engineering, directing self-assembly. |

| Host-Guest Interactions | Encapsulation of the entire molecule or specific functional groups | Sensing, controlled release, stabilization of reactive species. wikipedia.orgrsc.org |

Development of Smart Materials and Responsive Systems

The inherent functionalities of this compound make it a promising monomer for the development of "smart" materials and responsive systems. These materials can change their properties in response to external stimuli such as pH, light, or temperature. nih.govnih.govnih.gov

The carboxylic acid group, for instance, is pH-responsive. Polymers incorporating this moiety could exhibit pH-dependent solubility or swelling behavior, making them suitable for applications in drug delivery, sensors, or actuators. nih.gov The alkyne group is a versatile handle for post-polymerization modification via "click" chemistry, allowing for the introduction of a wide range of functional groups and the fine-tuning of material properties.

Future research could focus on the synthesis of polymers and co-polymers of this compound and its derivatives. For example, polymerization of the alkyne group could lead to conjugated polymers with interesting electronic and optical properties. nih.gov The incorporation of this rigid, photoactive moiety into polymer backbones could also lead to the development of photoresponsive materials. Furthermore, the molecule could be integrated into hydrogels or other soft materials, imparting them with stimuli-responsive characteristics. nih.gov

Addressing Green Chemistry Challenges and Sustainability

Future research on this compound will undoubtedly be guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign chemical processes. chemicalbook.com This includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric reactions, and the minimization of waste.

A key challenge will be to develop synthetic routes to this compound that start from renewable resources. This could involve, for example, the biocatalytic production of precursors to 4-ethynyltoluene. The use of greener solvents, such as water, supercritical CO2, or bio-derived solvents, in the synthesis and transformations of this compound will also be a major focus. mtroyal.ca